molecular formula C14H12ClN B14019627 Benzenamine,N-[(3-chlorophenyl)methylene]-4-methyl- CAS No. 17099-22-8

Benzenamine,N-[(3-chlorophenyl)methylene]-4-methyl-

Cat. No.: B14019627
CAS No.: 17099-22-8
M. Wt: 229.70 g/mol
InChI Key: KJGFRMOAEPWKFH-UHFFFAOYSA-N
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Description

Benzenamine, N-[(3-chlorophenyl)methylene]-4-methyl- is an organic compound with the molecular formula C14H12ClN. It is a derivative of benzenamine (aniline) where the amino group is substituted with a 3-chlorophenylmethylene group and a methyl group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-[(3-chlorophenyl)methylene]-4-methyl- typically involves the condensation reaction between 4-methylbenzenamine (p-toluidine) and 3-chlorobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction can be represented as follows:

4-Methylbenzenamine+3-ChlorobenzaldehydeBenzenamine, N-[(3-chlorophenyl)methylene]-4-methyl-+Water\text{4-Methylbenzenamine} + \text{3-Chlorobenzaldehyde} \rightarrow \text{Benzenamine, N-[(3-chlorophenyl)methylene]-4-methyl-} + \text{Water} 4-Methylbenzenamine+3-Chlorobenzaldehyde→Benzenamine, N-[(3-chlorophenyl)methylene]-4-methyl-+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-[(3-chlorophenyl)methylene]-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenamine, N-[(3-chlorophenyl)methylene]-4-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of Benzenamine, N-[(3-chlorophenyl)methylene]-4-methyl- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-
  • Benzenamine, N-[(3-bromophenyl)methylene]-4-methyl-
  • Benzenamine, N-[(3-fluorophenyl)methylene]-4-methyl-

Uniqueness

Benzenamine, N-[(3-chlorophenyl)methylene]-4-methyl- is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom enhances the compound’s reactivity in nucleophilic substitution reactions and may influence its biological activity compared to other halogen-substituted derivatives.

Properties

CAS No.

17099-22-8

Molecular Formula

C14H12ClN

Molecular Weight

229.70 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(4-methylphenyl)methanimine

InChI

InChI=1S/C14H12ClN/c1-11-5-7-14(8-6-11)16-10-12-3-2-4-13(15)9-12/h2-10H,1H3

InChI Key

KJGFRMOAEPWKFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC(=CC=C2)Cl

Origin of Product

United States

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